molecular formula C11H14S B14445463 {[(But-3-en-2-yl)sulfanyl]methyl}benzene CAS No. 75238-62-9

{[(But-3-en-2-yl)sulfanyl]methyl}benzene

Cat. No.: B14445463
CAS No.: 75238-62-9
M. Wt: 178.30 g/mol
InChI Key: VUNVVSFCYUGONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(But-3-en-2-yl)sulfanyl]methyl}benzene is an organic compound that features a benzene ring substituted with a but-3-en-2-yl group attached via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(But-3-en-2-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with but-3-en-2-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(But-3-en-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

{[(But-3-en-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {[(But-3-en-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl sulfide: Similar structure but lacks the but-3-en-2-yl group.

    Phenylthioethane: Contains a thioether linkage but with a different alkyl group.

    Butylbenzene: Similar alkyl group but lacks the sulfanyl linkage.

Uniqueness

{[(But-3-en-2-yl)sulfanyl]methyl}benzene is unique due to the presence of both the but-3-en-2-yl group and the sulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

75238-62-9

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

but-3-en-2-ylsulfanylmethylbenzene

InChI

InChI=1S/C11H14S/c1-3-10(2)12-9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3

InChI Key

VUNVVSFCYUGONX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)SCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.